(2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate

Vue d'ensemble

Description

(2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate, also known as (2S,3R)-2-azan-3-yl-3-hydroxyicosyl hydrogen phosphate, is a naturally occurring organic compound found in the human body. It is an important component of the electron transport chain and is involved in energy production. It is also a major component of the respiratory chain and is involved in the process of oxidative phosphorylation. In addition, (2S,3R)-2-azan-3-yl-3-hydroxyicosyl hydrogen phosphate is involved in the metabolism of carbohydrates, proteins, and lipids.

Applications De Recherche Scientifique

1. Conformational Stability in Solution

Research has explored the conformational stability of various dinucleoside phosphates, including compounds similar to (2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate, in solution. Studies using circular dichroic and absorption spectra have shown that these compounds maintain a stable, single-stranded helical conformation under different temperature conditions, revealing insights into their structural properties (Brahms, Maurizot, & Michelson, 1967).

2. Interfacial Chemistry in Aerospace Technology

In aerospace propulsion systems, similar phosphoric compounds are utilized as anti-wear additives in lubrication and hydraulic fluids. Density functional theory and atomistic thermodynamic modeling have been employed to understand the decomposition mechanisms of these compounds on metal surfaces. This research is crucial for enhancing the durability and efficiency of aerospace technology (Osei‐Agyemang, Berkebile, & Martini, 2018).

3. Nuclear Magnetic Resonance Studies

Phosphorus-31 nuclear magnetic resonance (NMR) studies have been conducted on mononucleotides and dinucleotides, including those with structural similarities to this compound. These studies provide detailed insights into the chemical shifts and ionization behavior of these compounds, crucial for understanding their biochemical interactions (Cozzone & Jardetzky, 1976).

4. High Surface Area Catalysts

Zirconium hydrogen phosphate alkyl and/or aryl phosphonates with high surface areas have been synthesized and used as heterogeneous Brønsted acid catalysts. These catalysts show promise in enhancing the efficiency of chemical reactions such as the aza-Diels–Alder reaction in aqueous media, demonstrating the broad applicability of these phosphorus compounds in catalysis (Lanari, Montanari, Marmottini, Piermatti, Orrù, & Vaccaro, 2011).

5. Gas Storage Applications

New eco-friendly phosphorus organic polymers, synthesized from compounds structurally similar to this compound, have shown high gas storage capacity. These polymers demonstrate significant potential in applications requiring efficient and stable gas storage media (Ahmed, El‐Hiti, Yousif, Hameed, & Abdalla, 2017).

Orientations Futures

Sphingolipids, including this compound, have become the focus of several fields of research in the medical and biological sciences, as these bioactive lipids have been identified as potent signalling and messenger molecules . They are now being exploited as therapeutic targets for several pathologies .

Mécanisme D'action

Target of Action

Sphinganine-C20-1-phosphate, also known as D-erythro-sphinganine-1-phosphate, primarily targets sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2) . These kinases are responsible for the synthesis of sphingosine-1 phosphate (S1P), a potent signaling and messenger molecule .

Mode of Action

Sphinganine-C20-1-phosphate is produced by the ATP-dependent phosphorylation of sphingosine kinases . It interacts with its targets, leading to the production of S1P. The upregulation of S1P enhances the efflux of certain drugs, reducing the sensitivity of cells to these drugs .

Biochemical Pathways

Sphinganine-C20-1-phosphate is involved in the sphingolipid biosynthetic pathway . The loss of this compound may affect the activities of this pathway, resulting in sensitivity to certain substances . It can also be converted to phytosphingosine (4-hydroxysphinganine) by adding a hydroxyl group to C4 .

Result of Action

The production of Sphinganine-C20-1-phosphate and its subsequent conversion to S1P plays a crucial role in various cellular functions. These include cell proliferation, death, migration, invasiveness, inflammation, and central nervous system development . In the context of fungal interactions, the loss of this compound demonstrates the antifungal mechanism of certain substances .

Action Environment

The action of Sphinganine-C20-1-phosphate can be influenced by environmental factors. For instance, in co-cultures of certain fungi, the production of this compound was found to be suppressed, indicating fungal adaptability to environmental stress .

Analyse Biochimique

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the compound’s effects can vary with dosage, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

(2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate is involved in complex metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

It is known that the compound can interact with transporters and binding proteins, and can influence its own localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles, potentially due to targeting signals or post-translational modifications .

Propriétés

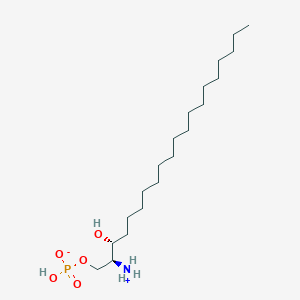

IUPAC Name |

[(2S,3R)-2-azaniumyl-3-hydroxyicosyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21)18-26-27(23,24)25/h19-20,22H,2-18,21H2,1H3,(H2,23,24,25)/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYZCBKZGOIPIU-VQTJNVASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(C(COP(=O)(O)[O-])[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677070 | |

| Record name | (2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436846-91-2 | |

| Record name | (2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.